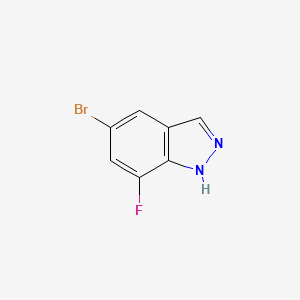

5-bromo-7-fluoro-1H-indazole

Overview

Description

5-Bromo-7-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and fluorine atoms in the 5th and 7th positions, respectively, makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

5-Bromo-7-Fluoro-1H-Indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds generally interact with their targets by forming bonds and causing changes at the molecular level

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways due to their broad range of medicinal applications . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Indazole compounds are known to have a wide variety of effects due to their broad range of medicinal applications .

Biochemical Analysis

Biochemical Properties

Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which 5-bromo-7-fluoro-1H-indazole operates remain to be discovered.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-4-fluoroaniline as a starting material. This compound undergoes a cyclization reaction with hydrazine hydrate under acidic conditions to form the indazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms in this compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form various oxides or reduction to form amines or other reduced derivatives.

Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Bromine (Br2) or iodine (I2) in acetic acid (CH3COOH) are typical reagents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in sulfuric acid (H2SO4) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) are common reducing agents.

Major Products: The major products formed from these reactions include substituted indazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-7-fluoro-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and nanomaterials.

Comparison with Similar Compounds

5-Bromo-1H-indazole: Lacks the fluorine atom at the 7th position.

7-Fluoro-1H-indazole: Lacks the bromine atom at the 5th position.

5-Chloro-7-fluoro-1H-indazole: Contains a chlorine atom instead of bromine at the 5th position.

Uniqueness: The presence of both bromine and fluorine atoms in 5-bromo-7-fluoro-1H-indazole imparts unique chemical and biological properties. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions and biological assays, making it a valuable compound for research and industrial applications.

Biological Activity

5-Bromo-7-fluoro-1H-indazole is a compound belonging to the indazole family, characterized by its unique bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of bromine and fluorine atoms at specific positions enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The synthesis of this compound can be achieved through various methods, primarily involving cyclization reactions. One notable method includes the cyclization of 2-bromo-4-fluoroaniline with hydrazine hydrate under acidic conditions. Another method involves using 3-fluoro-2-methylbenzene amine as a precursor. These synthetic routes can be optimized for large-scale production using continuous flow reactors to improve yield and purity .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits:

- Antistaphylococcal Activity : Minimum inhibitory concentration (MIC) values range from 15.625 to 62.5 μM against Staphylococcus aureus.

- Antienterococcal Activity : MIC values range from 62.5 to 125 μM against Enterococcus faecalis.

- Bactericidal Action : The compound inhibits protein synthesis pathways, nucleic acid production, and peptidoglycan synthesis .

Anticancer Properties

The compound's potential as an anticancer agent is attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that indazole derivatives can inhibit kinases such as chk1 and chk2, which are crucial for cell cycle regulation . The following table summarizes selected studies on the anticancer activity of indazole derivatives, including this compound:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10 | Induction of apoptosis |

| Study B | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| Study C | A549 (lung cancer) | 20 | Modulation of kinase activity |

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding : The compound binds to specific receptors or enzymes, altering biochemical pathways involved in cell survival and death.

- Kinase Inhibition : It inhibits key kinases associated with cell cycle regulation, leading to cell cycle arrest and apoptosis.

- Nucleic Acid Interaction : The compound may interfere with nucleic acid synthesis, which is vital for bacterial growth and cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in MDPI highlighted its antimicrobial efficacy against Gram-positive bacteria, demonstrating a strong bactericidal effect comparable to established antibiotics .

- Research conducted by BenchChem explored its potential as a bioactive compound with both antimicrobial and anticancer properties, indicating promising results in inhibiting tumor growth in vitro .

Properties

IUPAC Name |

5-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLAMCDXBYLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260381-83-6 | |

| Record name | 5-BROMO-7-FLUORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.